5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and an oxadiazole ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with a carboxylic acid derivative in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 2-hydroxypyridine and 3-hydroxypyridine share structural similarities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid and its derivatives.
Uniqueness
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the hydroxypyridine and oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
The compound 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential applications in drug discovery and therapeutic interventions.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocycles that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The unique structural features of oxadiazoles make them attractive candidates for drug development.
Biological Activity
The biological activity of This compound can be summarized as follows:
- Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. In one study, related compounds demonstrated IC50 values ranging from 19.9 to 35 μM against HeLa cells .
- Inhibition of Kinase Activities : The compound has been evaluated for its inhibitory effects on various kinases implicated in cancer progression. For example, a related oxadiazole derivative was identified as a potent inhibitor of RET kinase, which is crucial in certain types of cancers . The ability to inhibit such kinases suggests potential applications in targeted cancer therapies.
- Antimicrobial Properties : Preliminary studies indicate that oxadiazole derivatives possess antimicrobial activities. The presence of hydroxypyridine moieties may enhance the interaction with biological targets involved in microbial resistance mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring and the attached pyridine can significantly affect their potency and selectivity against specific targets.
Modification | Effect on Activity |
---|---|
Substitution on the pyridine ring | Enhanced binding affinity to target proteins |
Variation in carboxylic acid moiety | Altered solubility and pharmacokinetics |
Introduction of halogens | Increased potency against certain cancer cell lines |
Case Studies
- Cytotoxicity Evaluation : A series of studies have evaluated the cytotoxic effects of various 1,2,4-oxadiazole derivatives on human tumor cell lines. One notable study reported that compounds with specific substitutions exhibited IC50 values as low as 19.9 μM against HeLa cells, indicating strong antiproliferative effects .
- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of these compounds to various targets. For instance, docking studies showed that certain derivatives had high binding scores with topoisomerase I, suggesting a mechanism for their anticancer activity .
Properties
Molecular Formula |
C8H5N3O4 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-6-4(2-1-3-9-6)7-10-5(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14) |
InChI Key |
JYYMKFRIMYFRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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